molecular formula C13H11NO2 B12517278 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione CAS No. 680618-75-1

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione

Katalognummer: B12517278
CAS-Nummer: 680618-75-1
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: PHHZHZJOYFFBKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring system with a quinone moiety and an amino group substituted with a prop-1-en-1-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with prop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the amino group can form hydrogen bonds with specific enzymes, inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Prop-2-yn-1-yl)amino]naphthalene-1,4-dione
  • 2-[(Prop-2-en-1-yl)amino]naphthalene-1,4-dione
  • 2-[(Prop-1-en-1-yl)amino]naphthalene-1,2-dione

Uniqueness

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-en-1-yl group enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

680618-75-1

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

2-(prop-1-enylamino)naphthalene-1,4-dione

InChI

InChI=1S/C13H11NO2/c1-2-7-14-11-8-12(15)9-5-3-4-6-10(9)13(11)16/h2-8,14H,1H3

InChI-Schlüssel

PHHZHZJOYFFBKT-UHFFFAOYSA-N

Kanonische SMILES

CC=CNC1=CC(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.